molecular formula C18H16N2O5S B3464879 dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate

dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate

Cat. No. B3464879
M. Wt: 372.4 g/mol
InChI Key: DRBABNAESQBIJY-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate, also known as DACIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate in anti-cancer activity is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In materials science, this compound acts as a linker molecule in the synthesis of MOFs, which have high surface area and porosity, making them ideal for gas storage and separation. In catalysis, this compound acts as a Lewis acid catalyst, which facilitates the formation of organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound has low toxicity and is well tolerated in laboratory animals.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate. These include the development of new synthesis methods, the investigation of its anti-cancer activity in vivo, the optimization of its catalytic activity, and the exploration of its potential applications in other fields, such as energy storage and conversion.
In conclusion, this compound is a chemical compound with potential applications in various fields, including drug discovery, materials science, and catalysis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Scientific Research Applications

Dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate has been studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, this compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds.

properties

IUPAC Name

dimethyl 5-(benzoylcarbamothioylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-16(22)12-8-13(17(23)25-2)10-14(9-12)19-18(26)20-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBABNAESQBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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